methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate (CAS: 1449295-52-6) is a chiral Boc-protected amino acid ester with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure features a cyclopropane ring attached to the α-carbon of the amino acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a methyl ester at the carboxylate terminus. This compound is widely used in peptide synthesis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate typically involves the following steps:
Amino Acid Derivatization: The amino acid derivative is then protected using the tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Stereoisomeric Analog: Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetate
The (2R)-enantiomer (CAS: 936097-43-7, YC-1631) shares the same molecular formula (C₁₁H₁₉NO₄) and molecular weight but differs in stereochemistry at the α-carbon. Key distinctions include:
Cycloalkyl Substituent Variant: Methyl (2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopentylacetate
YC-1644 (CAS: 196206-09-4) replaces the cyclopropane ring with a cyclopentyl group. Differences include:
- Molecular Formula: C₁₃H₂₃NO₄ (vs. C₁₁H₁₉NO₄ for the cyclopropyl analog).
- The reduced ring strain compared to cyclopropane may also enhance stability .
Functionalized Derivatives: Methyl (2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
YC-2255 (CAS: 125218-68-0) introduces an additional Fmoc-protected amine and a longer carbon chain:
Acid Form: (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid
This derivative (CAS: 155976-13-9) lacks the methyl ester, yielding a carboxylic acid. Key properties:
- Molecular Weight : 215.25 g/mol (vs. 229.27 g/mol for the ester).
- Reactivity : The free carboxylate enables direct conjugation reactions, bypassing ester hydrolysis steps required for the methyl ester form .
Comparative Data Table
| Compound Name | CAS Number | Configuration | Substituent | Purity | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate (Target) | 1449295-52-6 | S | Cyclopropyl | 96% | C₁₁H₁₉NO₄ | 229.27 |
| Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate | 936097-43-7 | R | Cyclopropyl | 96% | C₁₁H₁₉NO₄ | 229.27 |
| Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate | 196206-09-4 | S | Cyclopentyl | 95% | C₁₃H₂₃NO₄ | 265.33 |
| Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(Fmoc)amino]butanoate | 125218-68-0 | S | Dual-protected | 98% | C₂₃H₂₈N₂O₆ | 428.48 |
| (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic Acid | 155976-13-9 | S | Cyclopropyl (acid) | N/A | C₁₀H₁₇NO₄ | 215.25 |
Key Research Findings
- Stereochemical Impact : The (2S)- and (2R)-enantiomers exhibit identical physicochemical properties but divergent interactions in chiral environments. For instance, enzymatic resolution processes may favor one enantiomer over the other .
- Substituent Effects : Cyclopropane’s ring strain enhances reactivity in nucleophilic acyl substitutions compared to cyclopentyl analogs, though at the cost of thermodynamic stability .
- Purity Considerations : High-purity grades (≥95%) are critical for pharmaceutical intermediates to minimize side reactions .
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 1202452-81-0
- IUPAC Name : this compound
This compound is known to exhibit several biological activities, primarily due to its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the compound's reactivity and bioavailability.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound may possess antimicrobial properties. The presence of the cyclopropyl group enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy against certain bacterial strains.
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves modulation of apoptosis pathways or interference with cell cycle progression.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amine .
- Cyclopropanation reaction to introduce the cyclopropyl moiety.
- Esterification with methyl acetate to yield the final product.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Boc Protection | Boc anhydride, amine | Room temperature | 85% |
| 2 | Cyclopropanation | Cyclopropane precursor | Catalytic conditions | 78% |
| 3 | Esterification | Methyl acetate, acid catalyst | Reflux | 90% |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potential as a lead compound for antibiotic development.
Study 2: Antitumor Activity
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
